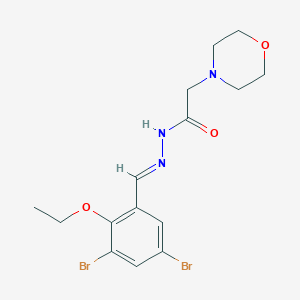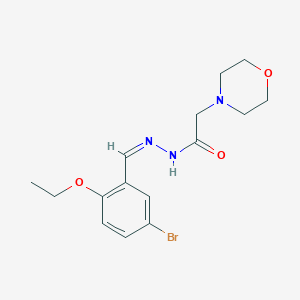![molecular formula C20H13ClN2O2 B302322 N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302322.png)
N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as CNF, is a synthetic compound with potential applications in various fields of scientific research. CNF has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been suggested that N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide exerts its biological activity by interacting with specific molecular targets, such as enzymes, receptors, and ion channels. N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of acetylcholinesterase by binding to its active site. N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit various biochemical and physiological effects. N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit the growth of bacteria and viruses. N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to increase the levels of reactive oxygen species and decrease the levels of glutathione, leading to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility, low cost, and potential biological activity. However, N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in some experiments. N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also has potential toxicity, which should be considered when designing experiments.
Orientations Futures
There are several future directions for the research on N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One direction is to study the structure-activity relationship of N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide and its analogs to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in vivo to evaluate its potential as a therapeutic agent. Additionally, the potential of N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide as a tool for chemical biology and drug discovery should be explored.
Méthodes De Synthèse
N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized using different methods, including the condensation reaction between 2-chlorobenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide in the presence of a catalyst. The reaction can be carried out in different solvents, such as ethanol, methanol, and acetic acid. The yield of N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide depends on various factors, including the reaction time, temperature, and concentration of the reactants.
Applications De Recherche Scientifique
N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and molecular biology. N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit anticancer, antimicrobial, and antiviral activities. N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propriétés
Nom du produit |
N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C20H13ClN2O2 |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H13ClN2O2/c21-17-8-4-2-6-14(17)12-22-23-20(24)19-11-16-15-7-3-1-5-13(15)9-10-18(16)25-19/h1-12H,(H,23,24)/b22-12+ |
Clé InChI |
FECZMVHDCAMSMR-WSDLNYQXSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=CC=C4Cl |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=CC=C4Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)

![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302248.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
![N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302251.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
![N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302254.png)
![N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302258.png)
![N'-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302262.png)